N-(2-methoxy-5-methylphenyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide
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Overview
Description
N-(2-methoxy-5-methylphenyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide is a synthetic organic compound It is characterized by the presence of a pyridine ring substituted with a carboxamide group, a thiolan-3-yloxy group, and a methoxy-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-5-methylphenyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide typically involves multi-step organic reactions. The starting materials might include 2-methoxy-5-methylphenylamine, 3-hydroxythiolane, and pyridine-3-carboxylic acid. The synthesis could involve:
Formation of the amide bond: Reacting 2-methoxy-5-methylphenylamine with pyridine-3-carboxylic acid using coupling reagents like EDCI or DCC in the presence of a base such as triethylamine.
Introduction of the thiolan-3-yloxy group: This could be achieved by reacting the intermediate with 3-hydroxythiolane under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-5-methylphenyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide may undergo various chemical reactions, including:
Oxidation: The methoxy group could be oxidized to a hydroxyl group using oxidizing agents like PCC or DMP.
Reduction: The carboxamide group could be reduced to an amine using reducing agents like LiAlH4.
Substitution: The methoxy group could be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC (Pyridinium chlorochromate), DMP (Dess-Martin periodinane)
Reduction: LiAlH4 (Lithium aluminium hydride), NaBH4 (Sodium borohydride)
Substitution: Nucleophiles like NaOH, KCN
Major Products
Oxidation: Formation of hydroxyl derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
N-(2-methoxy-5-methylphenyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide may have applications in:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Materials Science: Use in the synthesis of novel materials with specific properties.
Chemical Research: As a reagent or intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of N-(2-methoxy-5-methylphenyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar compounds might include other pyridine carboxamides or thiolan-3-yloxy derivatives. The uniqueness of N-(2-methoxy-5-methylphenyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide could be attributed to its specific substitution pattern, which may confer unique chemical and biological properties.
List of Similar Compounds
- N-(2-methoxyphenyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide
- N-(2-methylphenyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide
- N-(2-methoxy-5-methylphenyl)-2-(thiolan-3-yloxy)benzamide
Properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-12-5-6-16(22-2)15(10-12)20-17(21)14-4-3-8-19-18(14)23-13-7-9-24-11-13/h3-6,8,10,13H,7,9,11H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLCBPJCMMDTHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=C(N=CC=C2)OC3CCSC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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